molecular formula C27H41NO3 B034061 Hupehenisine CAS No. 105814-56-0

Hupehenisine

Cat. No. B034061
CAS RN: 105814-56-0
M. Wt: 427.6 g/mol
InChI Key: YQGYDJYDIWCHOB-YPPUOXSUSA-N
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Description

Hupehenisine is a natural compound that belongs to the class of bisbenzylisoquinoline alkaloids. It is found in the roots of Stephania venosa, which is commonly used in traditional Chinese medicine. Hupehenisine has gained significant attention in recent years due to its potential therapeutic applications. In

Mechanism of Action

The exact mechanism of action of hupehenisine is not fully understood. However, it has been suggested that hupehenisine exerts its pharmacological effects by modulating various signaling pathways. For example, hupehenisine has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB pathway. It has also been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Hupehenisine has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. Hupehenisine has also been shown to increase the levels of glutathione, which is an important antioxidant in the body. Additionally, hupehenisine has been shown to reduce the levels of inflammatory cytokines and inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of hupehenisine is its broad range of pharmacological activities. It has been shown to exhibit anti-inflammatory, analgesic, neuroprotective, antitumor, and antiviral effects. Additionally, hupehenisine is a natural compound, which makes it an attractive candidate for drug development. However, one of the limitations of hupehenisine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of hupehenisine. One potential area of research is the development of hupehenisine as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Hupehenisine has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another area of research is the development of hupehenisine as an anticancer agent. Hupehenisine has been shown to have antitumor properties and may be able to inhibit the growth of cancer cells. Additionally, more research is needed to fully understand the mechanism of action of hupehenisine and its potential therapeutic applications.
Conclusion:
In conclusion, hupehenisine is a natural compound that has gained significant attention in recent years due to its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, neuroprotective, antitumor, and antiviral effects. Hupehenisine has several advantages, including its broad range of pharmacological activities and natural origin. However, there are also limitations to the use of hupehenisine, such as its low solubility in water. Future research is needed to fully understand the potential therapeutic applications of hupehenisine and to develop it as a therapeutic agent for various diseases.

Synthesis Methods

Hupehenisine can be extracted from the roots of Stephania venosa. However, the yield of hupehenisine from the natural source is low. Therefore, several chemical synthesis methods have been developed to produce hupehenisine. One of the commonly used methods involves the condensation of 3,4-dimethoxyphenethylamine with 3,4-dimethoxybenzaldehyde in the presence of sodium borohydride.

Scientific Research Applications

Hupehenisine has been studied extensively for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects. Hupehenisine has also been shown to have antitumor and antiviral properties.

properties

CAS RN

105814-56-0

Molecular Formula

C27H41NO3

Molecular Weight

427.6 g/mol

IUPAC Name

(3S,3'R,3'aS,4aS,6'S,6aS,6bS,7'aR,9R,11aS,11bS)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one

InChI

InChI=1S/C27H41NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h14,16-21,23-24,28-29H,5-13H2,1-4H3/t14-,16+,17-,18-,19-,20-,21+,23+,24-,26-,27-/m0/s1

InChI Key

YQGYDJYDIWCHOB-YPPUOXSUSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC[C@H]6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)NC1

SMILES

CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1

synonyms

22,27-imino-17,23-ozido-5,6-dihydrojerv-12-en-11-oxo-3-ol
hupehenisine

Origin of Product

United States

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